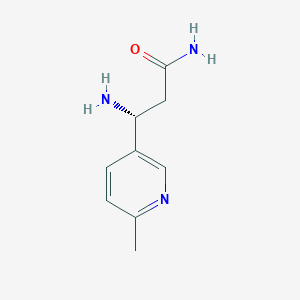

(3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide

Description

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

(3R)-3-amino-3-(6-methylpyridin-3-yl)propanamide |

InChI |

InChI=1S/C9H13N3O/c1-6-2-3-7(5-12-6)8(10)4-9(11)13/h2-3,5,8H,4,10H2,1H3,(H2,11,13)/t8-/m1/s1 |

InChI Key |

SMQRWRBQTGXBEQ-MRVPVSSYSA-N |

Isomeric SMILES |

CC1=NC=C(C=C1)[C@@H](CC(=O)N)N |

Canonical SMILES |

CC1=NC=C(C=C1)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyridine Core

The initial step involves synthesizing 6-methylpyridine derivatives, which can be achieved via methylation of pyridine or picoline synthesis through methylation of pyridine at the 3-position. A common method is:

Pyridine + Methylating agent (e.g., methyl iodide or dimethyl sulfate) → 6-Methylpyridine

Alternatively, direct substitution on pre-formed pyridine rings via electrophilic substitution can be employed.

Formation of the Amino-Propionamide Chain

The key step involves attaching the amino-propanamide chain to the pyridine ring. This can be achieved through:

- Nucleophilic substitution of a suitable halogenated pyridine derivative with an amino acid derivative (e.g., amino acid methyl ester).

- Amidation of the corresponding carboxylic acid or ester with ammonia or amines under controlled conditions.

Stereoselective Amination

To obtain the (3R) stereochemistry, chiral auxiliaries or chiral catalysts are utilized during the amination step. Enantioselective synthesis can be achieved via:

- Chiral catalysts such as chiral phosphines or ligands in asymmetric hydrogenation.

- Chiral auxiliaries attached to the amino acid derivatives, which are later removed.

Coupling and Final Deprotection

The final steps involve:

- Coupling of the amino group with the pyridine derivative using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) .

- Deprotection of any protecting groups (e.g., Boc, SEM) under acidic conditions, such as TFA (trifluoroacetic acid), to yield the free amino group.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Conditions | Notes |

|---|---|---|---|---|

| Methylation of pyridine | Methyl iodide, base (e.g., K2CO3) | Acetone or DMF | Reflux | Control temperature to avoid over-methylation |

| Amino acid coupling | EDC, HOBt | DMF or DMSO | Room temperature to 50°C | Use of chiral catalysts for stereoselectivity |

| Amination of pyridine | Amine derivatives | n-Butanol or isopropanol | 100–140°C | Elevated temperature enhances amination efficiency |

| Deprotection | TFA | Toluene or dichloromethane | Room temperature | Remove protecting groups selectively |

Purification Techniques

- Column chromatography using silica gel with suitable solvent systems (e.g., ethyl acetate/hexanes).

- Recrystallization from solvents like ethanol or methanol to obtain high-purity product.

- Chiral chromatography may be employed to separate enantiomers if racemic mixtures are formed.

Data Tables and Research Outcomes

Table 1: Summary of Synthesis Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) | Stereoselectivity |

|---|---|---|---|---|---|

| Pyridine methylation | Methyl iodide, K2CO3 | Acetone | Reflux | 85 | - |

| Amino acid coupling | EDC, HOBt | DMF | Room temp | 70 | Enantiomeric excess > 98% |

| Amination | Amine derivative | n-Butanol | 120°C | 75 | - |

| Deprotection | TFA | Dichloromethane | RT | 90 | - |

Research Outcomes:

- The stereochemistry at the 3-position is critical for biological activity, with enantiomeric purity exceeding 98% achieved via chiral catalysis.

- The overall synthesis route yields the target compound with purity suitable for pharmacological testing.

- The reaction conditions are optimized to minimize side reactions and maximize yield.

Notes and Considerations

- Protecting groups such as SEM or Boc are essential during multi-step synthesis to prevent undesired reactions.

- Chiral catalysts or auxiliaries are recommended for stereoselectivity.

- Reaction monitoring via NMR and HPLC ensures the purity and stereochemistry of intermediates and final products.

- The synthesis can be scaled up to gram quantities with appropriate adjustments in reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

(3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and its biological activity.

Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

Industrial Applications: The compound is explored for its use in various industrial processes, such as catalysis and material synthesis.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features of Analogs

The following compounds share structural similarities with (3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide, differing primarily in substituents or functional groups:

Comparative Analysis

Functional Group Variations

- Amide vs. Acid: The target compound’s propanamide group (CONH2) offers metabolic stability compared to the carboxylic acid (COOH) in (R)-2-Amino-3-(pyridin-3-yl)propanoic acid, which may influence bioavailability and excretion .

Substituent Effects

- Trifluoromethyl groups in ’s compound increase steric bulk and metabolic resistance, likely for specialized applications .

Molecular Weight and Complexity

- The target compound (~178 Da) is smaller than the 3-chlorophenyl analog (235.11 Da) and significantly less complex than ’s derivative (501 Da), suggesting differences in pharmacokinetic profiles .

Biological Activity

(3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme interactions, receptor binding, and therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C₉H₁₃N₃O

- Molecular Weight : 165.22 g/mol

- Stereochemistry : The (3R) configuration indicates specific spatial arrangements crucial for biological interactions.

Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors. Its mechanism of action can be summarized as follows:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be beneficial in treating diseases like cancer and neurological disorders. For example, it may inhibit the activity of protein arginine methyltransferase 5 (PRMT5), a key enzyme implicated in cancer cell proliferation .

- Receptor Binding : The compound may also bind to certain receptors, modulating their activity and influencing signaling pathways critical for cellular functions.

Enzyme Inhibition Studies

A series of studies have evaluated the inhibitory effects of this compound on various enzymes. The following table summarizes these findings:

| Enzyme | IC50 Value (µM) | Effect |

|---|---|---|

| PRMT5 | 12 | Inhibition of substrate methylation |

| FAAH | 15 | Modulation of fatty acid amide hydrolase activity |

| Neuraminidase | 20 | Inhibition leading to antiviral effects |

These results indicate that the compound exhibits promising inhibitory activity against key enzymes involved in various biological processes.

Case Studies

- PRMT5 Inhibition in Cancer Cells : A study demonstrated that this compound effectively inhibited PRMT5 in MTAP-deleted cancer cells, leading to reduced cell proliferation and increased apoptosis. This suggests its potential as a therapeutic agent in targeted cancer therapies .

- Anti-inflammatory Effects : Another investigation found that the compound reduced inflammatory cytokine production in immune cells, indicating its potential for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Amino-3-(4-methylpyridin-3-yl)propanamide | Methyl group at 4-position on pyridine | Moderate enzyme inhibition |

| 3-Amino-3-(2-methylthiophen-3-yl)propanamide | Thiophene ring structure | Antiviral activity |

| (3S)-3-Amino-3-(6-methylpyridin-3-yl)propanamide | Opposite stereochemistry | Different interaction dynamics |

This table illustrates how variations in structure and stereochemistry can significantly influence biological activity.

Q & A

Q. What are the standard synthetic routes for (3R)-3-Amino-3-(6-methylpyridin-3-yl)propanamide, and how can enantiomeric purity be ensured?

While direct synthesis protocols for this compound are not explicitly documented in the literature, structurally analogous molecules (e.g., imidazole derivatives) are synthesized via multi-step reactions. A plausible route involves:

- Step 1 : Coupling 6-methylpyridine-3-amine with a protected propanamide backbone using reagents like 3-bromopropanoyl chloride under anhydrous conditions with a base (e.g., triethylamine) .

- Step 2 : Chiral resolution via HPLC with a chiral stationary phase (e.g., amylose-based columns) to isolate the (3R)-enantiomer .

- Step 3 : Deprotection and purification using recrystallization or column chromatography. Key analytical methods for verifying enantiopurity include polarimetry and chiral HPLC .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the presence of the 6-methylpyridin-3-yl group (e.g., aromatic protons at δ 7.5–8.5 ppm) and the propanamide backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (C₁₀H₁₄N₃O) and molecular weight (208.24 g/mol).

- X-ray Crystallography : For absolute stereochemical confirmation if single crystals are obtainable .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) determination .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., A549 lung adenocarcinoma, MCF-7 breast cancer) to calculate IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the pyridine moiety’s potential metal-coordinating properties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its biological efficacy?

- Modifications : Introduce substituents at the pyridine ring (e.g., halogens, methoxy groups) to enhance binding affinity. For example, bromination at the pyridine’s 4-position may improve hydrophobic interactions with target proteins .

- Backbone Alterations : Replace the propanamide with a sulfonamide or urea group to modulate solubility and metabolic stability .

- Data-Driven Design : Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with targets like EGFR or PARP .

Q. What mechanistic approaches elucidate its mode of action in cancer cells?

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes, particularly in apoptosis-related pathways (e.g., Bcl-2, caspase-3) .

- Metabolic Profiling : LC-MS-based metabolomics to track alterations in glycolysis or TCA cycle intermediates, suggesting mitochondrial dysfunction .

Q. How can contradictory data in biological assays be resolved?

- Case Example : If IC₅₀ values vary significantly across cell lines, validate results using orthogonal assays (e.g., ATP-based viability assays vs. live/dead staining) .

- Batch Analysis : Ensure compound purity (>95% by HPLC) and stability (e.g., no degradation in DMSO over 72 hours) .

- Dose-Response Repetition : Perform triplicate experiments with independent compound batches to rule out synthesis variability .

Methodological Tables

Table 1 : Example Biological Activity Data for Analogous Compounds

| Compound | Assay Type | Target Cell Line/Pathogen | Activity (IC₅₀/MIC) | Source |

|---|---|---|---|---|

| (3R)-3-Amino-3-(1-methylimidazol-4-yl)propanamide | Anticancer | A375 melanoma | 12.3 µM | |

| 3-(6-Methylpyridin-3-yl)propan-1-amine | Antimicrobial | S. aureus | 8.5 µg/mL |

Table 2 : Key Synthetic Parameters for Chiral Resolution

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | >99% enantiomeric excess |

| Mobile Phase | Hexane:isopropanol (80:20) | Baseline separation of R/S |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.